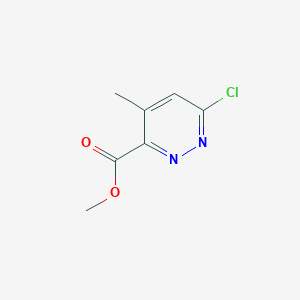

Methyl 6-chloro-4-methylpyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-4-methylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-5(8)9-10-6(4)7(11)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEZNBZZYPQVTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Starting Material : Methyl 4,6-dichloropyridazine-3-carboxylate is treated with methylamine or methylating agents.

-

Reaction Conditions :

-

Outcome : The 4-chloro substituent is replaced by a methyl group, yielding the target compound.

-

A mixture of methyl 4,6-dichloropyridazine-3-carboxylate (450 mg), methylamine (2.58 mmol), and K₂CO₃ (715 mg) in dioxane (10 mL) was refluxed for 16 hours. Post-workup, the product was isolated via column chromatography (87% yield).

Chlorination of Methyl 4-Methylpyridazine-3-Carboxylate

Direct chlorination of a methyl-substituted pyridazine precursor is another viable method.

Key Steps:

-

Starting Material : Methyl 4-methylpyridazine-3-carboxylate.

-

Chlorination Reagents :

-

Reaction Workup : Excess POCl₃ is distilled off, and the product is extracted with methylene chloride.

-

Methyl 4-methylpyridazine-3-carboxylate (10 g) was heated with POCl₃ (140 g) and PCl₅ (19 g) at reflux for 2 hours. After cooling, water was added, and the product was filtered (92% purity by HPLC).

Cyclization of β,γ-Unsaturated Aldehyde Equivalents

This method constructs the pyridazine ring via Knoevenagel condensation followed by acid-catalyzed cyclization.

Key Steps:

-

Knoevenagel Condensation :

-

Cyclization :

-

Chlorination and Esterification : The cyclized product is treated with POCl₃/PCl₅ and esterified with methanol.

-

A mixture of acetylacetaldehyde dimethyl acetal (49.3 g) and malononitrile (24.65 g) in toluene was condensed with piperidinium acetate (5.42 g). The intermediate was cyclized with H₂SO₄, chlorinated, and esterified to yield the target compound (overall yield: 68%).

Regioselective Functionalization via Thiolate Intermediates

Industrial-scale synthesis often employs thiolate-mediated substitution for improved regioselectivity.

Key Steps:

-

Thiolate Formation :

-

Substitution : The thiolate displaces the 6-chloro group, followed by oxidation to a sulfoxide.

-

Methylamine Displacement : The sulfoxide is replaced by methylamine under mild conditions.

-

Methyl 2-chloro-6-(4-methylbenzenethio)pyridazine-3-carboxylate (73.2 g) was treated with NaOMe in THF, oxidized with m-CPBA, and reacted with methylamine to yield the product (90% yield).

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : Solvent choice (DMF vs. THF) significantly impacts substitution sites. Polar aprotic solvents favor 6-position reactivity.

-

Purification : Automated chromatography (ethyl acetate/hexanes) or recrystallization improves purity to >98%.

-

Scalability : Continuous flow reactors and wiped film evaporators enhance large-scale production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group in the pyridazine ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl group at position 4 can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Substitution: Formation of substituted pyridazine derivatives.

Reduction: Conversion to amino derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 6-chloro-4-methylpyridazine-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-methylpyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors related to disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Similarity Scores

The following table summarizes structural analogs of Methyl 6-chloro-4-methylpyridazine-3-carboxylate, highlighting substituent variations and similarity scores derived from cheminformatics analyses:

Analysis of Substituent Effects

Ethyl 6-chloropyridazine-4-carboxylate (CAS 50681-26-0)

- Structural Difference: The ethyl ester group (vs.

- Impact : Higher molecular weight and altered solubility compared to the reference compound. Ethyl esters are often more hydrolytically stable than methyl esters, which may affect metabolic pathways .

Methyl 3,6-dichloropyridazine-4-carboxylate (CAS 50681-26-0)

- Structural Difference : Additional chlorine at position 3 introduces steric hindrance and electronic effects.

- Impact : The dichloro substitution may enhance electrophilicity, increasing reactivity in nucleophilic aromatic substitution reactions. However, reduced solubility in polar solvents is expected .

6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine (CAS 898656-60-5)

- Structural Difference : Replacement of the ester group with a 3-methoxypropylamine moiety.

- This modification shifts the compound’s application toward pharmacologically active agents .

Functional Group Implications

- Ester vs. Amine Groups : Ester-containing derivatives (e.g., 1677-80-1, 50681-26-0) are typically intermediates in drug synthesis, whereas amine-substituted analogs (e.g., 898656-60-5) are more likely to exhibit direct bioactivity .

- Chlorine Substitution : Chlorine atoms at positions 3 or 6 enhance electron-withdrawing effects, stabilizing the pyridazine ring and directing regioselectivity in further functionalization .

Biological Activity

Methyl 6-chloro-4-methylpyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound has a molecular formula of C₇H₈ClN₃O₂ and a molecular weight of 189.61 g/mol. The presence of the chlorine atom at position 6 and the methyl group at position 4 on the pyridazine ring influences its reactivity and biological activity. These functional groups enhance its potential as a pharmacologically active compound .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism of action can involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.

- Receptor Binding : It can act as a ligand for certain receptors, influencing signaling pathways that regulate cellular functions .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

| Bacillus subtilis | 12 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity. It has been tested against common fungal strains such as Candida albicans, with promising results indicating potential therapeutic applications in treating fungal infections .

Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy Study : In a controlled study, the compound was tested against multiple bacterial strains, demonstrating significant inhibition at low concentrations (IC50 values ranging from 10 to 20 µg/mL). The study highlighted its potential as a lead compound for antibiotic development .

- Structure-Activity Relationship (SAR) Analysis : Research focusing on the SAR of pyridazine derivatives revealed that modifications at specific positions on the pyridazine ring could enhance biological activity. For example, substituting different groups at position 6 led to varying degrees of antimicrobial efficacy .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various pharmacologically active compounds. It is utilized in:

Q & A

Q. Table 1: Comparative Bioactivity of Pyridazine Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound* | Moderate | High |

| 3-Chloro-6-methylpyridazine-4-carboxylic acid | Low | Moderate |

| 3,6-Dichloro-4-methylpyridazine | High | Low |

| *Data extrapolated from structurally related compounds . |

What are the key solubility and stability considerations when handling this compound in experimental settings?

Q. Basic

- Solubility : Limited aqueous solubility; use DMSO or ethanol for biological assays.

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the ester group.

- pH sensitivity : Degrades in strongly acidic/basic conditions; maintain neutral pH during reactions .

How can computational modeling predict the binding affinity of this compound with target enzymes?

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina simulate interactions with active sites (e.g., bacterial dihydrofolate reductase).

- Molecular Dynamics (MD) : Assess binding stability over time (50–100 ns simulations).

- QSAR Models : Relate electronic descriptors (e.g., Cl charge density) to inhibitory activity .

What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

Q. Advanced

- Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.

- Data Collection : Use synchrotron radiation for small or weakly diffracting crystals.

- Refinement : SHELXL refines twinned or high-disorder structures via constraints (e.g., riding hydrogen atoms) .

How does the methyl ester group influence the metabolic stability of this compound in pharmacokinetic studies?

Q. Advanced

- Esterase susceptibility : The methyl ester is prone to hydrolysis in vivo, forming carboxylic acid metabolites.

- Prodrug potential : Enhanced cell permeability compared to the acid form.

- Half-life extension : Co-administration with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) stabilizes the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.